3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid
Description
3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid (CAS: 31491-44-8) is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridazine core with a carboxylic acid substituent at the 4-position and a ketone group at the 3-position. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol. This compound is cataloged as a building block in organic synthesis (EN300-1091549) and is often used in medicinal chemistry for derivatization due to its reactive functional groups .
Properties
IUPAC Name |
3-oxo-2,5,6,7-tetrahydrocyclopenta[c]pyridazine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7-6(8(12)13)4-2-1-3-5(4)9-10-7/h1-3H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMUYMQBFDJKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NN=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, which then undergoes cyclization and oxidation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo substitution reactions where different substituents are introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of 3-oxo-cyclopenta[c]pyridazine-4-carboxylic acid can be contextualized by comparing it to analogs with modified ring systems, substituents, or functional groups. Below is a detailed analysis of three closely related compounds:
Cyclohepta[c]pyridazine Analog: 2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetic Acid
- CAS : 1272760-01-6
- Molecular Formula : C₁₁H₁₄N₂O₃
- Molecular Weight : 222.24 g/mol
- Key Differences :
- Ring Size : The cyclohepta[c]pyridazine analog features a seven-membered ring (vs. five-membered cyclopenta in the target compound), increasing molecular complexity (complexity index: 385 vs. lower for cyclopenta derivatives) .
- Substituents : An acetic acid side chain replaces the carboxylic acid at the 4-position, introducing additional rotatable bonds (2 vs. 1 in the target compound) .
- Physicochemical Properties : Higher hydrogen bond acceptor count (4 vs. 3) and topological polar surface area (70 Ų vs. ~65 Ų), suggesting altered solubility and bioavailability .
Imidazole-Carboxamide Derivative: 2-oxo-N-(2-{3-oxo-cyclopenta[c]pyridazin-2-yl}ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide
- CAS : 2097888-49-6
- Molecular Formula : C₁₃H₁₅N₅O₃
- Molecular Weight : 289.29 g/mol
- 2 donors/3 acceptors) . Applications: This derivative is tailored for kinase inhibition studies, leveraging the imidazole group’s affinity for metal ions in enzymatic active sites .
Cyclohepta[c]pyridazine with Benzodioxole Substituent: (4S)-2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic Acid
- CAS : 1265908-15-3
- Molecular Formula: C₁₁H₁₁NO₄S
- Molecular Weight : 253.28 g/mol
- Key Differences :
Biological Activity
3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid is a heterocyclic compound characterized by its complex fused ring structure, which combines cyclopentane and pyridine elements. With the molecular formula C9H9NO3, it features both a carboxylic acid functional group and a keto group, contributing to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Structural Characteristics
The structural uniqueness of this compound is pivotal for its biological activity. The compound's configuration allows for various interactions with biological targets, which may lead to significant pharmacological effects.
| Property | Details |
|---|---|
| Molecular Formula | C9H9NO3 |
| Molecular Weight | 179.18 g/mol |
| Functional Groups | Carboxylic acid, keto group |
| Structural Features | Fused cyclopentane and pyridine |
Biological Activity
Preliminary studies suggest that this compound may exhibit several biological activities relevant to pharmacology:
Case Studies and Research Findings
A review of available literature reveals several studies that contribute to understanding the biological activity of this compound:
- Cytotoxicity Studies : In vitro studies indicated that derivatives of cyclopenta[c]pyridine exhibited dose-dependent cytotoxicity against various cancer cell lines (e.g., SGC-7901 and HepG2). The IC50 values for these compounds suggest significant inhibitory potential .
- Structure-Activity Relationship (SAR) : Research has highlighted that modifications in the functional groups of similar compounds can significantly alter their biological activity. For example, the presence of halogen substituents generally enhances antimicrobial efficacy .
- Molecular Docking Studies : Computational studies have suggested that this compound can bind effectively to target proteins involved in cancer proliferation pathways. This binding affinity indicates a promising avenue for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
